Ethyl 4-(2-methoxyethyl)-1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 4-(2-methoxyethyl)-1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methoxyethyl)-1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with the piperidine ring.
Functional Group Modifications: Various functional groups, such as the methoxyethyl and methoxymethyl groups, can be introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methoxyethyl)-1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(2-methoxyethyl)-1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methoxyethyl)-1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-(2-methoxyethyl)-1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidine-4-carboxylate include:
This compound analogs: Compounds with slight modifications to the functional groups or ring structures.
Thiophene derivatives: Compounds containing the thiophene ring with various substituents.
Piperidine derivatives: Compounds containing the piperidine ring with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(2-methoxyethyl)-1-[5-(methoxymethyl)thiophene-2-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-4-24-17(21)18(9-12-22-2)7-10-19(11-8-18)16(20)15-6-5-14(25-15)13-23-3/h5-6H,4,7-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQAPDXGKLRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=C(S2)COC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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